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Compound of Interest

Compound Name: Thalidomide-O-amido-C11-COOH

Cat. No.: B15137221

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide, an
immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably
as a component of Proteolysis Targeting Chimeras (PROTACS). This molecule serves as a
crucial building block in the synthesis of PROTACSs, acting as an E3 ubiquitin ligase ligand that
specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety
represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of
a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC
designed to induce the degradation of that target protein. This guide provides a comprehensive
technical overview of Thalidomide-O-amido-C11-COOH, including its mechanism of action,
synthesis, and its application in the development of novel therapeutics.

Core Properties

Property Value

Molecular Formula C27H35N308

Molar Mass 529.58 g/mol

Function E3 Ligase Ligand (binds to CRBN)
Application Synthesis of PROTACs
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Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

Thalidomide-O-amido-C11-COOH functions as the CRBN-recruiting component of a
PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a
component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4*"CRBN"). By being
connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target
protein into close proximity with the E3 ligase complex. This induced proximity facilitates the
transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the
target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S
proteasome.

Ternary Complex Formation

PROTAC

Binds

Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data

Direct quantitative binding data for Thalidomide-O-amido-C11-COOH to CRBN is not
extensively available in public literature. However, the binding affinity is expected to be
comparable to that of thalidomide, as the core binding motif is retained. The following table
summarizes the reported binding affinities for thalidomide and its clinically significant

derivatives to serve as a reference.
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Dissociation

Compound Assay Method Notes

Constant (Kd)
Thalidomide ~250 nM Not Specified

~10-fold stronger N ) The (S)-enantiomer is

. _ . Competitive Elution _
(S)-thalidomide binding than (R)- A the more active
ssa
enantiomer Y binder.[4][5]

Binds more strongly

Lenalidomide ~178 nM Not Specified ] ]
than thalidomide.[6]

Binds more strongly

Pomalidomide ~157 nM Not Specified ] )
than thalidomide.[6]

Table adapted from publicly available data. Specific experimental conditions may lead to
variations in measured values.

For PROTACSs synthesized using Thalidomide-O-amido-C11-COOH, key quantitative metrics
for degradation efficiency are the DC50 (concentration at which 50% of the target protein is
degraded) and Dmax (the maximum percentage of protein degradation). While it is known that
Thalidomide-O-amido-C11-COOH can be used to synthesize PROTACSs that target the
degradation of DOTLL, specific DC50 and Dmax values for such a PROTAC are not readily
available in the reviewed literature.[1][2][3] Researchers would need to experimentally
determine these values for their specific PROTAC construct.

Experimental Protocols
Synthesis of Thalidomide-O-amido-C11-COOH

A specific, detailed protocol for the synthesis of Thalidomide-O-amido-C11-COOH is not
publicly available. However, a general approach can be inferred from solid-phase synthesis
methods for thalidomide-based PROTACSs.[7][8] The synthesis would likely involve the coupling
of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by
deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thalidomide-O-amido-C11-COOH: A Technical Guide
for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137221#what-is-thalidomide-o-amido-c11-cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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